molecular formula C24H16Cl2N2O4 B12798728 2,2'-Piperazine-1,4-diylbis(3-chloronaphthoquinone) CAS No. 6312-47-6

2,2'-Piperazine-1,4-diylbis(3-chloronaphthoquinone)

Cat. No.: B12798728
CAS No.: 6312-47-6
M. Wt: 467.3 g/mol
InChI Key: LLEAFADFRDXABW-UHFFFAOYSA-N
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Description

2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is a synthetic organic compound characterized by the presence of a piperazine ring linked to two 3-chloronaphthoquinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) typically involves the reaction of piperazine with 3-chloronaphthoquinone under controlled conditions. One common method includes the nucleophilic substitution reaction where piperazine reacts with 3-chloronaphthoquinone in the presence of a suitable solvent and base . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) involves its interaction with biological molecules. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Piperazine-1,4-diylbis(3-chloronaphthoquinone) is unique due to its specific combination of piperazine and 3-chloronaphthoquinone moieties, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6312-47-6

Molecular Formula

C24H16Cl2N2O4

Molecular Weight

467.3 g/mol

IUPAC Name

2-chloro-3-[4-(3-chloro-1,4-dioxonaphthalen-2-yl)piperazin-1-yl]naphthalene-1,4-dione

InChI

InChI=1S/C24H16Cl2N2O4/c25-17-19(23(31)15-7-3-1-5-13(15)21(17)29)27-9-11-28(12-10-27)20-18(26)22(30)14-6-2-4-8-16(14)24(20)32/h1-8H,9-12H2

InChI Key

LLEAFADFRDXABW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl

Origin of Product

United States

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